

Comparative Analysis of CPN-219 Cross-Reactivity with Neuropeptide Receptors

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Compound of Interest

Compound Name: CPN-219

Cat. No.: B12372991

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This guide provides a detailed comparison of the binding and functional activity of the novel neuropeptide analog, **CPN-219**, across a panel of related neuropeptide receptors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

Binding Affinity Profile of CPN-219

The selectivity of **CPN-219** was assessed through competitive radioligand binding assays against a panel of four human neuropeptide Y (NPY) receptors: NPY1R, NPY2R, NPY4R, and NPY5R. The results, summarized in the table below, demonstrate that **CPN-219** is a potent and selective agonist for the Neuropeptide Y Receptor Type 1 (NPY1R). The binding affinity, represented by the inhibition constant (K_i), is significantly higher for NPY1R compared to the other tested receptors, indicating a high degree of selectivity.

Receptor	Radioligand	K_i (nM)
NPY1R	[¹²⁵ I]PYY	0.73
NPY2R	[¹²⁵ I]PYY	>1000
NPY4R	[¹²⁵ I]PP	890
NPY5R	[¹²⁵ I]PYY	>1000

Functional Activity Profile of CPN-219

To determine the functional consequences of **CPN-219** binding, its ability to stimulate G-protein coupling was measured using a GTPγS binding assay. This assay quantifies the activation of G-proteins, a key step in the signaling cascade of these G-protein coupled receptors (GPCRs). The results confirm that **CPN-219** acts as a potent agonist at NPY1R, with significantly lower efficacy at other NPY receptor subtypes.

Receptor	EC ₅₀ (nM)	E _{max} (% of NPY)
NPY1R	1.2	98%
NPY2R	>1000	<10%
NPY4R	950	25%
NPY5R	>1000	<5%

Experimental Protocols

Radioligand Binding Assays

The binding affinity of **CPN-219** was determined using competitive radioligand binding assays with membranes prepared from HEK293 cells stably expressing the human NPY1R, NPY2R, NPY4R, or NPY5R.

- **Membrane Preparation:** Cells were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) and centrifuged. The resulting pellet was resuspended in the same buffer and stored at -80°C.
- **Binding Assay:** Assays were performed in a 96-well plate in a final volume of 200 μL. Membranes (10-20 μg protein) were incubated with the respective radioligand ([¹²⁵I]PYY for NPY1R, NPY2R, NPY5R; [¹²⁵I]Pancreatic Polypeptide for NPY4R) at a concentration equal to its K_d value.
- **Competition:** A range of concentrations of **CPN-219** (10⁻¹¹ to 10⁻⁵ M) was added to displace the radioligand. Non-specific binding was determined in the presence of 1 μM of unlabeled NPY.

- **Incubation and Detection:** The mixture was incubated for 2 hours at room temperature. Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured using a gamma counter.
- **Data Analysis:** The inhibition constant (K_i) values were calculated from the IC_{50} values using the Cheng-Prusoff equation.

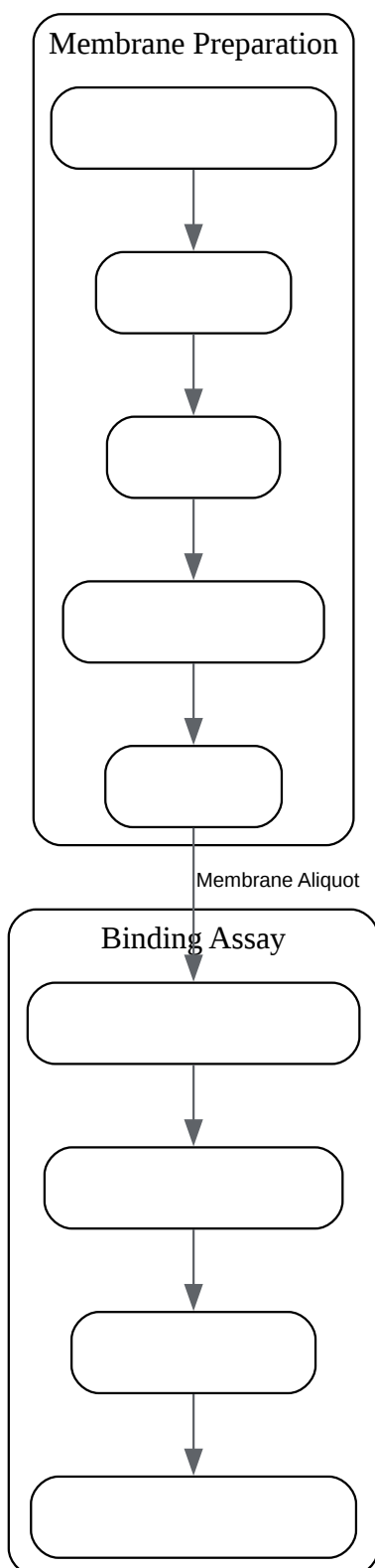
GTPyS Binding Assay

The functional activity of **CPN-219** was assessed by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35 S]GTPyS, to G-proteins coupled to the NPY receptors.^{[1][2][3]}

- **Assay Buffer:** The assay was conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM $MgCl_2$, 1 mM EDTA, and 1 mM DTT.
- **Incubation:** Membranes (10-20 μ g protein) were pre-incubated with increasing concentrations of **CPN-219** for 15 minutes at 30°C in the presence of 10 μ M GDP.
- **Stimulation:** The reaction was initiated by the addition of 0.1 nM [35 S]GTPyS and incubated for a further 30 minutes at 30°C.
- **Termination and Detection:** The reaction was terminated by rapid filtration through glass fiber filters. The amount of [35 S]GTPyS bound to the membranes was quantified by liquid scintillation counting.
- **Data Analysis:** Basal binding was determined in the absence of any agonist, and non-specific binding was measured in the presence of 10 μ M unlabeled GTPyS. The EC_{50} and E_{max} values were determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Experimental Workflow: Radioligand Binding Assay

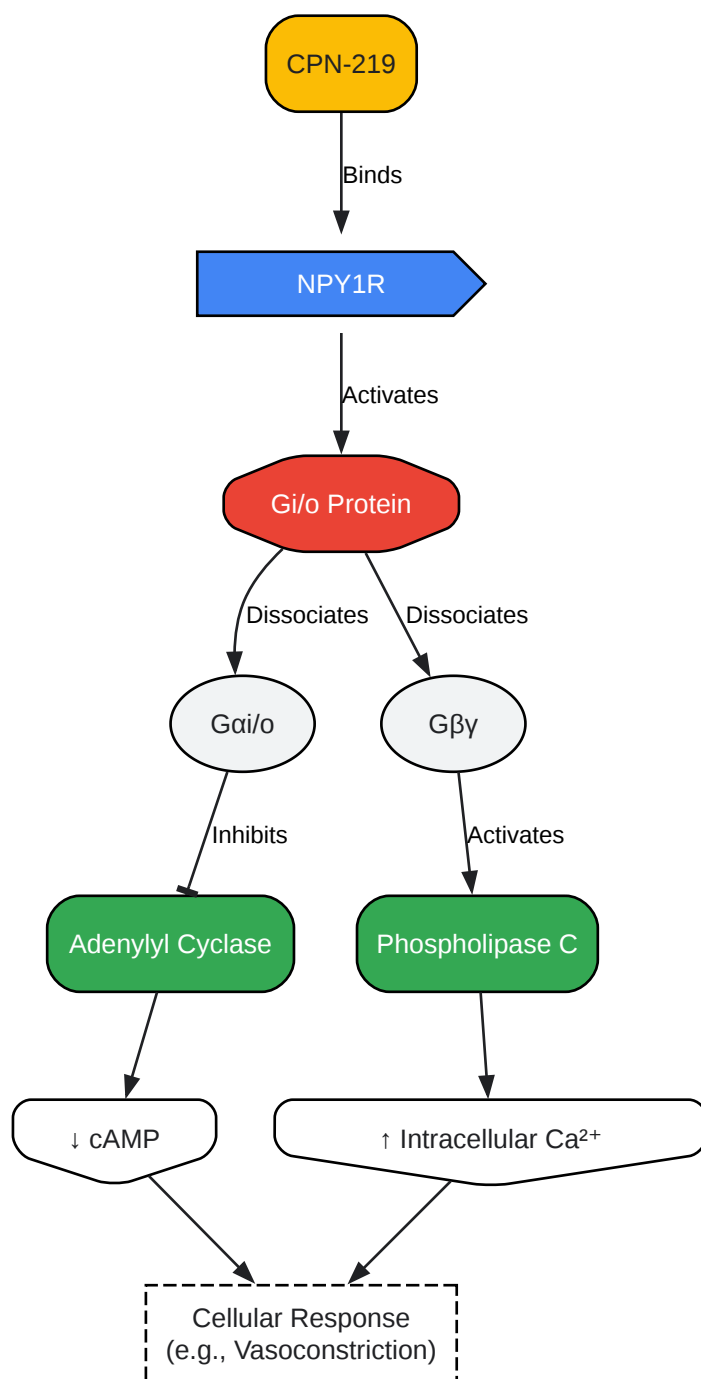


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Caption: Workflow for determining **CPN-219** binding affinity.

NPY1R Signaling Pathway

Activation of the NPY1 receptor by an agonist like **CPN-219** initiates a cascade of intracellular events.[4] NPY1R is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into G α and G $\beta\gamma$ subunits.[5] The G α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The G $\beta\gamma$ subunits can activate other downstream effectors, including phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺), and can also modulate ion channels.[4]



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Caption: Simplified NPY1R signaling cascade.

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